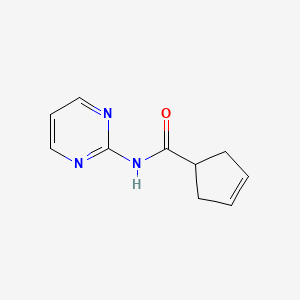![molecular formula C16H21ClN2O3 B12266836 4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266836.png)
4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a morpholine ring, which is further substituted with a morpholine-4-carbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the reaction of 2-chlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methyl]morpholine
- 4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]morpholine
Uniqueness
4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both a chlorophenyl group and a morpholine-4-carbonyl group. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21ClN2O3 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21ClN2O3/c17-14-4-2-1-3-13(14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2 |
InChI Key |
JJPDAEWGWKXDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12266756.png)
![2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12266757.png)
![7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266781.png)
![1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B12266785.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12266787.png)
![4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12266788.png)
![5-bromo-4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12266795.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12266799.png)
![N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12266807.png)

![3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B12266810.png)
![N,N,6-trimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266819.png)
![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12266827.png)
![6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12266828.png)
